molecular formula C6H12Cl3O3PS B156475 O,O,O-tris(2-chloroethyl) phosphorothioate CAS No. 10235-09-3

O,O,O-tris(2-chloroethyl) phosphorothioate

Cat. No. B156475
CAS RN: 10235-09-3
M. Wt: 301.6 g/mol
InChI Key: UDNXMNHGQDZEIC-UHFFFAOYSA-N
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Description

O,O,O-tris(2-chloroethyl) phosphorothioate, commonly known as Chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Mechanism Of Action

Chlorambucil works by attaching to the DNA of cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of the cancer cells.

Biochemical And Physiological Effects

Chlorambucil is a potent chemotherapy drug that can cause a wide range of biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. Additionally, Chlorambucil can cause liver and kidney toxicity, which can lead to liver and kidney failure.

Advantages And Limitations For Lab Experiments

Chlorambucil is a useful tool for studying the mechanism of action of alkylating agents and for developing new chemotherapy drugs. However, it has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. Additionally, it has a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes toxicity.

Future Directions

There are several future directions for the development of Chlorambucil and other alkylating agents. One direction is to develop new formulations of Chlorambucil that can be administered orally, which would improve patient compliance and reduce the need for hospitalization. Another direction is to develop new alkylating agents that are more selective for cancer cells and have fewer side effects. Additionally, there is a need for more research into the mechanism of action of alkylating agents and their interactions with other chemotherapy drugs.

Synthesis Methods

Chlorambucil can be synthesized by reacting thionyl chloride with 2-chloroethanol to form 2-chloroethyl chloroformate, which is then reacted with phosphorus pentasulfide to form O,O,O-tris(2-chloroethyl) phosphorothioate.

Scientific Research Applications

Chlorambucil has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. Chlorambucil is often used in combination with other chemotherapy drugs to increase its effectiveness.

properties

CAS RN

10235-09-3

Product Name

O,O,O-tris(2-chloroethyl) phosphorothioate

Molecular Formula

C6H12Cl3O3PS

Molecular Weight

301.6 g/mol

IUPAC Name

tris(2-chloroethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H12Cl3O3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2

InChI Key

UDNXMNHGQDZEIC-UHFFFAOYSA-N

SMILES

C(CCl)OP(=S)(OCCCl)OCCCl

Canonical SMILES

C(CCl)OP(=S)(OCCCl)OCCCl

Other CAS RN

10235-09-3

synonyms

Thiophosphoric acid O,O,O-tris(2-chloroethyl) ester

Origin of Product

United States

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